



Application Note: Quantification of Aspochracin Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Aspochracin	
Cat. No.:	B15555196	Get Quote

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **aspochracin**, a cyclotripeptide mycotoxin produced by various species of the fungus Aspergillus, including Aspergillus ochraceus.[1][2][3] **Aspochracin** has demonstrated insecticidal, antimicrobial, and cytotoxic activities, making its accurate quantification crucial for research and developmental applications in agriculture and pharmacology.[1][2] The described method utilizes a reverse-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of **aspochracin** in fungal extracts and other relevant matrices.

Introduction

Aspochracin is a non-ribosomal cyclotripeptide consisting of N-methyl-L-valine, N-methyl-L-alanine, and L-ornithine residues, with an octatrienoic acid side chain.[1][2] Its bioactivities necessitate a sensitive and accurate analytical method for quantification. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of mycotoxins and other fungal secondary metabolites due to its high resolution, sensitivity, and reproducibility. While HPLC methods for other mycotoxins like ochratoxins and aflatoxins are well-established, a standardized method for **aspochracin** quantification is not readily available. This application note outlines a proposed HPLC method, developed based on the chemical properties of **aspochracin** and general chromatographic principles for similar fungal metabolites.



ExperimentalMaterials and Reagents

- Aspochracin standard (purity ≥95%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (analytical grade)
- Aspergillus ochraceus culture or sample extract containing aspochracin

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- · Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)

Chromatographic Conditions

A reverse-phase HPLC method is proposed for the separation and quantification of **aspochracin**.



Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 265 nm
Injection Volume	20 μL

Note: These conditions are a starting point and may require optimization based on the specific HPLC system and column used.

Protocols

Standard Solution Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of aspochracin standard and dissolve it in 1 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fungal Culture)

- Extraction: Lyophilize the fungal mycelium or broth. Extract a known amount of the lyophilized material with a suitable solvent such as ethyl acetate or methanol.[1][2] Use an extraction ratio of 1:10 (sample:solvent, w/v).
- Sonication: Sonicate the mixture for 30 minutes to ensure complete extraction.



- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid debris.
- Evaporation: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase.
- Filtration: Filter the reconstituted sample through a 0.45 μ m syringe filter into an HPLC vial before injection.

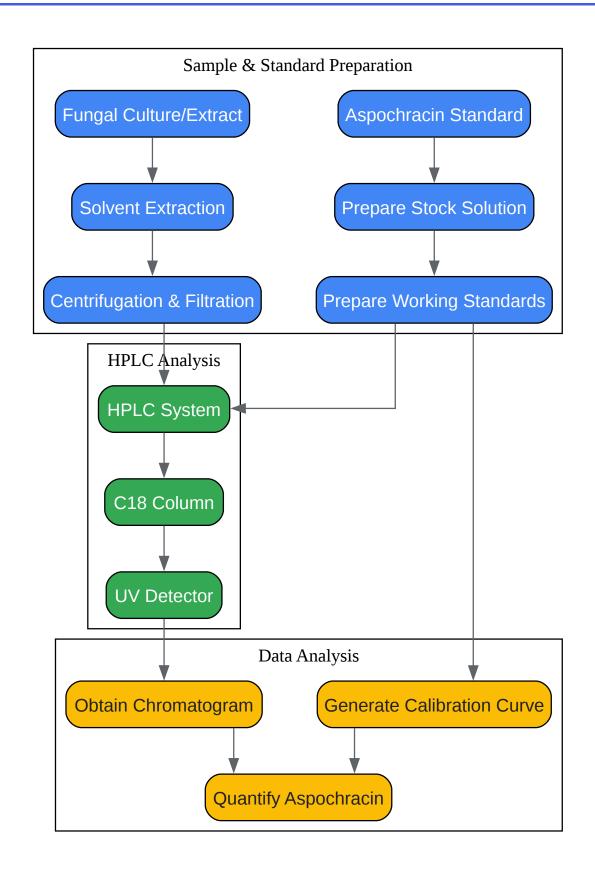
Method Validation (Hypothetical Data)

The proposed HPLC method should be validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ). The following table presents hypothetical but expected quantitative data for a validated method.

Parameter	Result
Linearity (R²)	> 0.999
Range	1 - 100 μg/mL
Retention Time (RT)	Approximately 15.2 min
Precision (RSD%)	< 2%
Accuracy (Recovery %)	95 - 105%
LOD	0.3 μg/mL
LOQ	1.0 μg/mL

Experimental Workflow





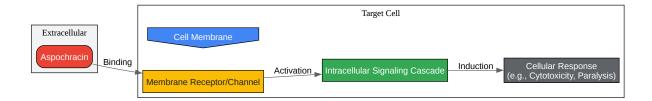
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Caption: Experimental workflow for the quantification of **aspochracin** by HPLC.



Signaling Pathway (Illustrative)

While **aspochracin**'s precise signaling pathway for its bioactivities is a subject of ongoing research, a generalized diagram can illustrate its interaction with a target cell.



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Caption: Generalized signaling pathway of aspochracin's interaction with a target cell.

Conclusion

The proposed HPLC method provides a framework for the reliable quantification of **aspochracin**. The method is based on established chromatographic principles for the analysis of fungal secondary metabolites and offers good sensitivity and specificity. Further optimization and validation of this method with specific sample matrices will ensure its suitability for various research and quality control applications.

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